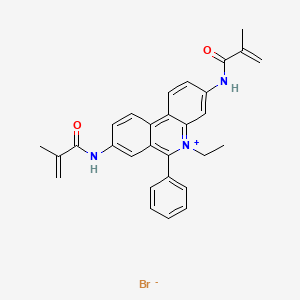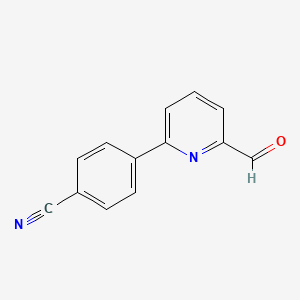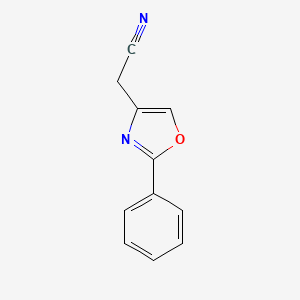
4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Descripción general
Descripción
“4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine” is a chemical compound with a pyrazole core, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a methoxyphenyl group and an amine group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, it has a methoxyphenyl group attached to one carbon of the pyrazole ring, and a methyl group and an amine group attached to another carbon of the pyrazole ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The exact reactions that this specific compound would undergo depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of pyrazoles include moderate to high stability, good solubility in polar solvents, and the ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Bawa, Ahmad, and Kumar (2009) describes the direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, an approach useful for synthesizing secondary amines. This method is significant in creating biologically active molecules and pharmaceutical ingredients (Bawa, Ahmad, & Kumar, 2009).
- Hayvalı, Unver, and Svoboda (2010) synthesized and characterized new Schiff base ligands, including compounds related to 4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. These compounds were studied using various spectroscopic methods, revealing insights into tautomeric equilibria (Hayvalı, Unver, & Svoboda, 2010).
Pharmaceutical and Biological Activity
- Kaping, Kalita, Sunn, et al. (2016) synthesized novel pyrazolo[1,5-a]pyrimidine derivatives, including 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. These compounds were screened for anti-inflammatory and anti-cancer activity, showing promising results (Kaping, Kalita, Sunn, et al., 2016).
- Hassan, Hafez, and Osman (2014) worked on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, which were evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).
Material Science Applications
- Aly and El-Mohdy (2015) reported on the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. This modification led to polymers with potential medical applications, including enhanced thermal stability and biological activities (Aly & El-Mohdy, 2015).
Corrosion Inhibition in Industrial Applications
- Singh, Ansari, Quraishi, et al. (2020) explored the use of pyrazol derivatives, including methoxyphenyl-based compounds, for corrosion inhibition of N80 steel in acidizing environments. This research is crucial for oil well stimulation in the petroleum industry (Singh, Ansari, Quraishi, et al., 2020).
Direcciones Futuras
The study of pyrazole derivatives is a very active area of research, due to their wide range of biological activities. Future research on this specific compound could involve investigating its potential biological activities, optimizing its synthesis process, and studying its physical and chemical properties in more detail .
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-10(11(12)14-13-7)8-5-3-4-6-9(8)15-2/h3-6H,1-2H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSXFYAJYMOMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586485 | |
| Record name | 4-(2-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
895010-58-9 | |
| Record name | 4-(2-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Furyl{[2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)ethyl]amino}acetic acid](/img/structure/B1602439.png)
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1602444.png)








